molecular formula C10H12O2 B13475553 cis-4-Phenyltetrahydrofuran-3-ol CAS No. 794513-09-0

cis-4-Phenyltetrahydrofuran-3-ol

Cat. No.: B13475553
CAS No.: 794513-09-0
M. Wt: 164.20 g/mol
InChI Key: DMERZAYEXRFPAW-NXEZZACHSA-N
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Description

cis-4-Phenyltetrahydrofuran-3-ol: is an organic compound characterized by a tetrahydrofuran ring with a phenyl group and a hydroxyl group attached to it. This compound is notable for its unique stereochemistry, where the phenyl and hydroxyl groups are on the same side of the tetrahydrofuran ring, giving it the “cis” configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Phenyltetrahydrofuran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 4-phenyl-3-buten-2-one using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4-phenyl-3-buten-2-one using a palladium catalyst. This method is preferred for large-scale production due to its efficiency and ability to produce high yields of the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-Phenyltetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form saturated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.

Major Products:

    Oxidation: Formation of 4-phenyl-3-buten-2-one.

    Reduction: Formation of 4-phenyltetrahydrofuran.

    Substitution: Formation of 4-phenyl-3-bromotetrahydrofuran.

Scientific Research Applications

Chemistry: cis-4-Phenyltetrahydrofuran-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral synthesis.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and the role of stereochemistry in biological systems.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of cis-4-Phenyltetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions, stabilizing the compound within the binding site. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

    trans-4-Phenyltetrahydrofuran-3-ol: The trans isomer has the phenyl and hydroxyl groups on opposite sides of the tetrahydrofuran ring.

    4-Phenyltetrahydrofuran: Lacks the hydroxyl group, making it less polar.

    4-Phenyl-3-buten-2-one: A precursor in the synthesis of cis-4-Phenyltetrahydrofuran-3-ol.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it particularly valuable in stereoselective synthesis and in the study of chiral interactions in biological systems.

Properties

CAS No.

794513-09-0

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(3S,4S)-4-phenyloxolan-3-ol

InChI

InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1

InChI Key

DMERZAYEXRFPAW-NXEZZACHSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CO1)O)C2=CC=CC=C2

Canonical SMILES

C1C(C(CO1)O)C2=CC=CC=C2

Origin of Product

United States

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